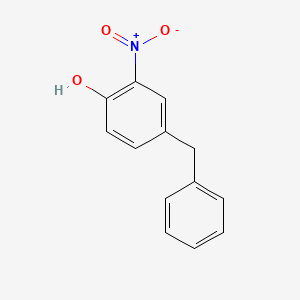
2-苯并噻唑-2-基烟酸
描述
2-Benzothiazol-2-yl-nicotinic acid is a heterocyclic compound that combines the structural features of benzothiazole and nicotinic acid. Benzothiazole is a bicyclic compound consisting of a benzene ring fused to a thiazole ring, while nicotinic acid, also known as niacin, is a form of vitamin B3. The fusion of these two structures results in a compound with unique chemical and biological properties.
科学研究应用
2-Benzothiazol-2-yl-nicotinic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in various chemical reactions
作用机制
Target of Action
Benzothiazole derivatives have been found to have a wide range of biological applications . They have been used as anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , anti-convulsant , and more . Therefore, the targets can vary depending on the specific derivative and its intended use.
Mode of Action
It is known that the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of compounds .
Biochemical Pathways
Benzothiazole derivatives have been found to have a wide range of biological applications , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Benzothiazole derivatives have been found to have a wide range of biological applications , suggesting that they may have diverse molecular and cellular effects.
生化分析
Biochemical Properties
2-Benzothiazol-2-yl-nicotinic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The interactions between 2-Benzothiazol-2-yl-nicotinic acid and these biomolecules are primarily based on its ability to form stable complexes through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 2-Benzothiazol-2-yl-nicotinic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, 2-Benzothiazol-2-yl-nicotinic acid has been reported to affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 2-Benzothiazol-2-yl-nicotinic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in the inhibition or activation of these biomolecules, leading to changes in biochemical pathways and cellular functions . For instance, 2-Benzothiazol-2-yl-nicotinic acid has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
The effects of 2-Benzothiazol-2-yl-nicotinic acid in laboratory settings have been studied over various time periods. It has been found that the stability and activity of this compound can change over time, depending on the experimental conditions. For example, prolonged exposure to certain environmental factors, such as light and temperature, can lead to the degradation of 2-Benzothiazol-2-yl-nicotinic acid, thereby reducing its efficacy . Additionally, long-term studies have shown that this compound can have sustained effects on cellular functions, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 2-Benzothiazol-2-yl-nicotinic acid vary with different dosages. At lower doses, this compound has been observed to have beneficial effects, such as the modulation of metabolic pathways and the inhibition of tumor growth . At higher doses, 2-Benzothiazol-2-yl-nicotinic acid can exhibit toxic effects, including cellular damage and organ toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
2-Benzothiazol-2-yl-nicotinic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, this compound has been shown to inhibit enzymes involved in the biosynthesis of nucleotides and amino acids, thereby affecting cellular metabolism . Additionally, 2-Benzothiazol-2-yl-nicotinic acid can influence metabolic flux and metabolite levels, leading to alterations in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of 2-Benzothiazol-2-yl-nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, thereby enhancing its efficacy . For example, 2-Benzothiazol-2-yl-nicotinic acid has been shown to interact with membrane transporters, enabling its uptake into cells and subsequent distribution to various cellular compartments .
Subcellular Localization
The subcellular localization of 2-Benzothiazol-2-yl-nicotinic acid is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of 2-Benzothiazol-2-yl-nicotinic acid in these compartments allows it to interact with specific biomolecules and exert its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazol-2-yl-nicotinic acid typically involves the condensation of 2-aminobenzenethiol with nicotinic acid or its derivatives. Various synthetic pathways have been developed, including:
Diazo-coupling: This method involves the reaction of diazonium salts with 2-aminobenzenethiol.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.
Biginelli reaction: A three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.
Microwave irradiation: This method uses microwave energy to accelerate the reaction process.
One-pot multicomponent reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel to form the desired product
Industrial Production Methods
Industrial production of 2-Benzothiazol-2-yl-nicotinic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
2-Benzothiazol-2-yl-nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
相似化合物的比较
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole moiety and have similar biological activities.
2-Substituted benzothiazoles: These compounds have various substituents at the 2-position of the benzothiazole ring, leading to diverse chemical and biological properties.
Nicotinic acid derivatives: Compounds derived from nicotinic acid, such as nicotinamide and nicotinic acid esters, have similar structural features and biological activities .
Uniqueness
2-Benzothiazol-2-yl-nicotinic acid is unique due to the combination of the benzothiazole and nicotinic acid moieties, which imparts distinct chemical and biological properties. This fusion enhances its potential as a versatile compound for various scientific research applications and therapeutic uses .
属性
IUPAC Name |
2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S/c16-13(17)8-4-3-7-14-11(8)12-15-9-5-1-2-6-10(9)18-12/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVBCUFEFFICAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357604 | |
| Record name | 2-Benzothiazol-2-yl-nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728-66-5 | |
| Record name | 2-Benzothiazol-2-yl-nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270495.png)




![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)
